molecular formula C29H23ClN2O4 B1658620 Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate CAS No. 61655-18-3

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate

Cat. No.: B1658620
CAS No.: 61655-18-3
M. Wt: 499 g/mol
InChI Key: KGFCRHOMCPIBSE-UHFFFAOYSA-M
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Description

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate is a quaternary ammonium salt characterized by a pyridinium core substituted with three phenyl groups at positions 2, 4, and 6, and a 4-pyridinylmethyl group at position 1. The perchlorate (ClO₄⁻) counterion contributes to its ionic nature and influences its solubility and crystalline packing . This compound is structurally distinct due to its bulky aromatic substituents, which may impact its electronic properties, steric hindrance, and intermolecular interactions.

Properties

IUPAC Name

2,4,6-triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N2.ClHO4/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCRHOMCPIBSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484506
Record name Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-18-3
Record name Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization of 2,4,6-Triphenylpyridine

The most direct route involves the alkylation of 2,4,6-triphenylpyridine with 4-pyridinylmethyl chloride. This reaction proceeds via nucleophilic substitution, where the lone pair on the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent.

Procedure :

  • Reactants :
    • 2,4,6-Triphenylpyridine (1.0 equiv)
    • 4-Pyridinylmethyl chloride (1.1 equiv)
    • Solvent: Anhydrous acetonitrile or dichloromethane
    • Base: Triethylamine (1.2 equiv) to neutralize HCl byproduct
  • Conditions :

    • Reaction conducted under nitrogen atmosphere at 60–70°C for 12–24 hours.
    • Post-reaction, the mixture is cooled, and the crude pyridinium chloride is isolated via filtration.
  • Perchlorate Salt Formation :

    • The chloride intermediate is treated with aqueous perchloric acid (70%) in ethanol, leading to precipitation of the perchlorate salt.
    • Yield: 75–85% after recrystallization from ethanol/acetone (3:1 v/v).

Mechanistic Insight :
The reaction’s success hinges on the steric accessibility of the pyridine nitrogen. The 2,4,6-triphenyl groups create a crowded environment, necessitating prolonged heating to achieve complete quaternization.

Alternative Synthesis via Pyrylium Salt Intermediates

Pyrylium-Perchlorate Precursor Strategy

A method adapted from thiopyran pyridinium syntheses involves pyrylium salts as intermediates:

Steps :

  • Pyrylium Salt Preparation :
    • 2,4,6-Triphenylpyrylium perchlorate is synthesized via condensation of acetophenone derivatives with perchloric acid.
  • Amination Reaction :

    • The pyrylium salt reacts with 4-pyridinylmethylamine in ethanol at 0–5°C.
    • The pyrylium ring opens, forming a pyridinium intermediate.
  • Cyclization and Isolation :

    • The intermediate undergoes cyclization upon warming to room temperature, yielding the target compound.
    • Yield: 70–78% after recrystallization.

Key Data :

  • FTIR : Absence of pyrylium C=O stretch (1,650 cm⁻¹) and emergence of pyridinium C-N⁺ vibrations (1,370–1,390 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as multiplet at δ 7.2–8.1 ppm, with the 4-pyridinylmethyl CH₂ group at δ 5.3 ppm (singlet).

Industrial-Scale Production Considerations

Optimization for Large-Scale Synthesis

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction time to 4–6 hours.
  • Solvent Recovery Systems : Ethanol and acetonitrile are recycled via distillation, minimizing waste.
  • Purity Control :
    • High-performance liquid chromatography (HPLC) monitors intermediate purity.
    • Final product purity ≥99% is achieved via fractional crystallization.

Characterization and Analytical Data

Spectroscopic and Elemental Analysis

Representative Data for Pyridinium, 2,4,6-Triphenyl-1-(4-Pyridinylmethyl)-, Perchlorate :

Property Value/Observation Source
Melting Point 251–252°C
Elemental Analysis C: 64.10%, H: 4.53%, N: 5.32%, Cl: 6.76%
FTIR (cm⁻¹) 1,373 (C-N⁺), 1,522 (C=C aromatic)
¹H NMR (DMSO-d₆) δ 5.3 (s, 2H, CH₂), 7.2–8.1 (m, 19H Ar-H)

Notes :

  • Disappearance of S-H stretches (7.3 ppm in precursors) confirms complete alkylation.
  • Perchlorate counterion verified via ClO₄⁻ IR bands at 1,100 and 625 cm⁻¹.

Challenges and Troubleshooting

Common Issues in Synthesis

  • Byproduct Formation :
    • N-Methylated byproducts may arise if residual methyl iodide is present. Mitigated via strict stoichiometric control.
  • Low Yields :
    • Caused by incomplete quaternization. Additives like crown ethers (18-crown-6) enhance reactivity by complexing chloride ions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridinium core reacts with nitrogen-containing nucleophiles, leveraging its electrophilic character:

Reaction with Amines

  • Primary amines : Form substituted pyridinium derivatives (Table 1).

  • Aromatic diamines : Yield bis-pyridinium salts via sequential nucleophilic attacks .

Table 1 : Reaction with Anthranilic Acid

ReactantProductConditionsYield
Anthranilic acidN-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorateEthanol, reflux (48 h)75%

Mechanism : Attack by the amine’s lone pair at the pyridinium C(1) position displaces the perchlorate ion transiently, followed by proton transfer .

Thermal Decomposition

The compound exhibits thermal instability under pyrolysis:

  • Decomposition Pathway : Splits off 2,4,6-triphenylpyridine at temperatures above 200°C .

  • Byproducts : Releases perchloric acid vapors and forms aromatic residues .

Table 2 : Thermal Behavior

Temperature (°C)Observation
150–200Stable
>200Gradual decomposition to 2,4,6-triphenylpyridine

Counterion Metathesis

The perchlorate anion can be exchanged via metathesis reactions:

  • Example : Treatment with lithium triflimide in acetonitrile replaces ClO₄⁻ with triflimide (NTf₂⁻) .

Table 3 : Metathesis Efficiency

Original SaltMetathesis ReagentProductYield
Pyridinium perchlorateLiNTf₂Pyridinium triflimide81–93%

Interaction with Biological Molecules

While not a direct reaction, the compound interacts with biomolecules:

  • Enzyme Binding : Forms charge-transfer complexes with tryptophan residues in proteins.

  • Membrane Permeability : The lipophilic triphenyl groups enhance cellular uptake, relevant in drug delivery studies.

Comparative Reactivity

The substitution pattern at the pyridinium core dictates reactivity differences (Table 4):

Table 4 : Reactivity vs. Analogous Pyridinium Salts

CompoundSubstituentReactivity with Amines
2,4,6-Triphenyl-1-(4-pyridinylmethyl)-pyridinium perchlorate4-PyridinylmethylModerate (steric hindrance)
2,4,6-Triphenyl-1-(2-pyridinylmethyl)-pyridinium perchlorate2-PyridinylmethylHigher (reduced steric bulk)

Scientific Research Applications

Medicinal Chemistry Applications

Pyridinium perchlorate has shown promising pharmacological properties due to its interaction with biological molecules. Research indicates that compounds with similar structural motifs can interact with enzymes and cell membranes, potentially leading to therapeutic benefits or toxicological risks. Studies focusing on its binding affinity to various receptors or enzymes can provide insights into its medicinal potential.

Case Study: Interaction with Biological Molecules

A study investigating the interaction of pyridinium perchlorate with enzyme systems revealed significant binding characteristics that suggest potential use as a drug candidate. The compound's ability to modulate enzyme activity could be leveraged in designing new therapeutic agents targeting specific diseases.

Materials Science Applications

In materials science, pyridinium perchlorate is explored for its properties in creating novel materials with unique electronic or optical characteristics. Its structural arrangement allows for interesting charge transfer properties, making it suitable for applications in organic electronics.

Table 1: Comparison of Pyridinium Perchlorate with Related Compounds

Compound NameStructureUnique Features
Pyridinium Perchlorate![Structure](https://examp Three phenyl groups enhance stability
2,4,6-Triphenyl-1-(2-pyridinyl)methyl-pyridinium perchlorate![Structure](https://examp Different substitution pattern affects reactivity
1-(4-sulfamoyl-phenyl)-pyridinium perchlorate![Structure](https://examp Incorporates a sulfonamide group for enhanced solubility

This comparison highlights how the unique arrangement of substituents in pyridinium perchlorate influences its reactivity and potential applications in material formulations.

Synthesis and Characterization

The synthesis of pyridinium perchlorate typically involves multi-step organic reactions, including the reaction of triphenylpyridine with formaldehyde and pyridine under acidic conditions followed by treatment with perchloric acid. This method yields high purity products suitable for research applications.

Table 2: Synthesis Pathway Overview

StepReactionConditions
Step 1Triphenylpyridine + Formaldehyde + PyridineAcidic conditions
Step 2Treatment with Perchloric AcidControlled environment

Future Directions in Research

Ongoing research is focused on elucidating the full range of biological activities associated with pyridinium perchlorate. Investigations into its interaction mechanisms with cellular components will be crucial for understanding its therapeutic potential. Furthermore, exploring its use in advanced materials could lead to innovations in electronic devices.

Mechanism of Action

The mechanism by which Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. For instance, its interaction with DNA or proteins can lead to changes in gene expression or enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridinium perchlorate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Molecular Features

Compound Name Substituents (Pyridinium Core) Molecular Formula Molecular Weight Key Features
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate 2,4,6-triphenyl; 1-(4-pyridinylmethyl) C₃₃H₂₇N₂⁺·ClO₄⁻ ~599.0 g/mol Bulky aromatic groups; potential π-π stacking
Pyridinium perchlorate (PyClO₄) No substituents (parent compound) C₅H₆N⁺·ClO₄⁻ 179.56 g/mol Simple structure; ferroelectric behavior
Thiopyran pyridinium perchlorate (from ) Thiopyran-fused ring Varies (e.g., C₁₈H₁₈NS⁺·ClO₄⁻) ~400–450 g/mol Sulfur-containing heterocycle; bioactivity
2,6-Dimethyl-4-phenyl-1-(1H-1,2,4-triazol-3-yl)-, perchlorate (CAS 203937-85-3) 2,6-dimethyl; 4-phenyl; 1-triazolyl C₁₅H₁₅N₄⁺·ClO₄⁻ 350.76 g/mol Smaller substituents; potential coordination sites
2,4,6-Triphenyl-1-(2-propenyl)-, perchlorate (CAS 61655-12-7) 2,4,6-triphenyl; 1-allyl C₂₆H₂₄N⁺·ClO₄⁻ ~477.0 g/mol Allyl group; enhanced reactivity

Key Observations:

  • Steric Effects: The target compound’s 2,4,6-triphenyl and 4-pyridinylmethyl substituents create significant steric bulk compared to simpler derivatives like PyClO₄ or the triazole-containing analog . This likely reduces molecular flexibility and may stabilize crystalline phases.
  • Electronic Effects: The electron-withdrawing pyridinylmethyl group may polarize the pyridinium core differently compared to electron-donating groups (e.g., allyl in CAS 61655-12-7) .

Biological Activity

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate (CAS No. 61655-18-3) is a complex organic compound that has attracted attention due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound consists of a central pyridinium core substituted with three phenyl groups at positions 2, 4, and 6 and a pyridylmethyl group at position 1. Its molecular formula is C29H23ClN2O4, and it has a molecular weight of approximately 429.5 g/mol . The structural uniqueness of this compound may influence its reactivity and biological interactions.

Synthesis

The synthesis of pyridinium perchlorate typically involves multi-step organic reactions. A common method includes:

  • Reaction of Triphenylpyridine : This compound reacts with formaldehyde and pyridine under acidic conditions.
  • Formation of Perchlorate Salt : The resulting product is treated with perchloric acid to yield the perchlorate salt.

This approach allows for good yields and high purity of the final product.

Research on the biological activity of pyridinium perchlorate suggests potential interactions with various biological molecules. Studies have indicated that the compound may interact with enzymes or cell membranes, providing insights into its pharmacological properties. Understanding these interactions is crucial for assessing both therapeutic benefits and toxicological risks.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the uniqueness of pyridinium perchlorate, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
2,4,6-Triphenyl-1-(2-pyridinyl)methyl-pyridinium perchlorateStructureDifferent substitution pattern on the pyridine ring
1-(4-sulfamoyl-phenyl)-pyridinium perchlorateStructureIncorporates a sulfonamide group enhancing solubility
2,4,6-trimethyl-1-(4-methylphenyl)pyridinium perchlorateStructureMethyl substitutions affecting electronic properties

The unique arrangement of phenyl groups and specific substitution at the pyridine position distinguish pyridinium perchlorate from these similar compounds, potentially influencing its reactivity and biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing pyridinium perchlorate derivatives, and how do reaction conditions influence yields?

Pyridinium perchlorates are typically synthesized via alkylation or arylation of pyridine derivatives followed by anion exchange with perchloric acid. For example, 2,4,6-triphenylpyridinium perchlorate derivatives can be prepared by reacting substituted pyridines with halogenated aryl precursors in anhydrous solvents (e.g., acetonitrile) under reflux (60–80°C) for 24–48 hours. Post-synthesis, perchlorate anions are introduced via metathesis with NaClO₄. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridine to halide) and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of pyridinium perchlorate complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and substituent orientations (e.g., intramolecular C–C distances of 2.855–2.966 Å observed in pyridinium perchlorate derivatives) . Complementary techniques include:

  • FT-IR : Detects perchlorate (Cl–O stretching at ~1100 cm⁻¹) and pyridinium C–H vibrations (~3000 cm⁻¹).
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic proton splitting in 2,4,6-triphenyl groups).
  • Elemental Analysis : Validates stoichiometry (e.g., C₃₃H₅₃ClN₂O₄) .

Q. What safety protocols are essential when handling pyridinium perchlorate salts?

Pyridinium perchlorates are thermally unstable and explosive above 335°C. Key precautions include:

  • Avoiding contact with metals (e.g., steel, aluminum) to prevent violent decomposition .
  • Using minimal quantities (<100 mg) in controlled environments (fume hoods, blast shields).
  • Storing at <0°C in non-metallic containers under inert gas .

Advanced Research Questions

Q. How do pyridinium perchlorates function as corrosion inhibitors, and what experimental parameters optimize their efficacy?

In acidic environments (e.g., 0.1 M HCl), pyridinium perchlorates act as mixed-type inhibitors by adsorbing onto steel surfaces via electrostatic interactions between the cationic pyridinium ring and metal surface. Efficiency (>90% at 10⁻³ M) depends on:

  • Substituent Electron Density : Electron-donating groups (e.g., –NH₂) enhance adsorption .
  • Concentration : Langmuir isotherm adherence confirms monolayer formation.
  • Temperature : Efficacy decreases above 50°C due to desorption .

Q. How can computational modeling resolve discrepancies in crystallographic data for pyridinium perchlorate derivatives?

Q. What electrochemical applications exist for pyridinium perchlorates, and how are redox properties modulated?

Pyridinium perchlorates serve as mediators in non-enzymatic oxidations (e.g., alcohol-to-ketone conversions) via hydride transfer mechanisms. Cyclic voltammetry (CV) in acetonitrile reveals reversible redox peaks at E₁/₂ = −0.5 to −0.7 V (vs. Ag/AgCl), influenced by:

  • Substituent Electron-Withdrawing Groups : Nitro or cyano groups shift potentials anodically .
  • Supporting Electrolytes : Sodium perchlorate enhances conductivity without interfering redox activity .

Q. How do regulatory toxicological assessments of perchlorate contradict academic findings on its environmental impact?

While the EPA concluded perchlorate levels in U.S. drinking water (≤15 ppb) do not warrant regulation , academic studies highlight risks to neonatal thyroid function at >2 ppb, particularly via breast milk contamination . Methodological disparities arise from:

  • Exposure Models : EPA’s 2011 risk assessment omitted lactation exposure pathways .
  • Detection Limits : MassDEP’s LC-MS/MS methods (detection limit: 0.2 ppb) vs. older EPA protocols (1 ppb) .

Data Contradiction Analysis

Q. Why do SC-XRD studies report variable intramolecular distances in pyridinium perchlorate crystals?

Discrepancies in C–C distances (e.g., 2.855 Å vs. 2.970 Å ) arise from:

  • Twinned Crystals : Asymmetric units with multiple conformers due to rotational disorder .
  • Thermal Motion : Higher B-factors at 298 K vs. 153 K reduce positional accuracy .

Q. How do synthetic protocols affect the electrochemical stability of pyridinium perchlorates?

Variations in redox stability (e.g., decomposition at −0.5 V vs. −0.7 V) correlate with:

  • Anion Purity : Residual halides from incomplete metathesis accelerate decomposition .
  • Solvent Polarity : Acetonitrile (high polarity) stabilizes radical intermediates better than THF .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
Reactant of Route 2
Reactant of Route 2
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate

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